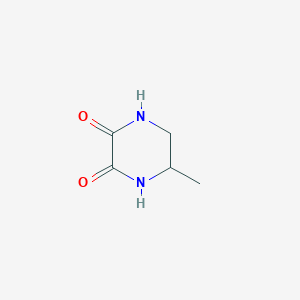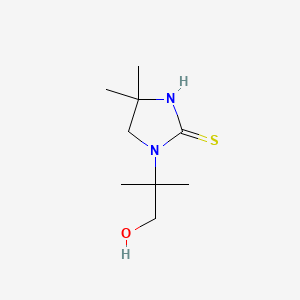
2-(4-Nitrophenoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenoxy)benzonitrile is an organic compound with the molecular formula C13H8N2O3. It is a derivative of benzonitrile, where a nitrophenoxy group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 2-(4-Nitrophenoxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-nitrophenol with 2-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Another method involves the use of ionic liquids as catalysts and solvents, which can provide a greener alternative to traditional methods. For example, the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as a catalyst has been shown to be effective in the synthesis of benzonitrile derivatives .
Analyse Des Réactions Chimiques
2-(4-Nitrophenoxy)benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen gas, palladium catalysts, and various nucleophiles and oxidizing agents .
Applications De Recherche Scientifique
2-(4-Nitrophenoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Nitrophenoxy)benzonitrile involves its interaction with specific molecular targets. For example, its antiviral activity is attributed to its ability to inhibit deubiquitinase enzymes, which are crucial for the replication of certain viruses. The compound binds to the active site of these enzymes, preventing them from functioning properly and thereby inhibiting viral replication .
Comparaison Avec Des Composés Similaires
2-(4-Nitrophenoxy)benzonitrile can be compared to other benzonitrile derivatives, such as 4-(2-Nitrophenoxy)benzonitrile and 4-(4-Nitrophenoxy)benzonitrile. These compounds share similar structures but differ in the position of the nitrophenoxy group on the benzene ring. The unique positioning of the nitrophenoxy group in this compound can influence its reactivity and biological activity, making it distinct from its analogs .
Similar Compounds
- 4-(2-Nitrophenoxy)benzonitrile
- 4-(4-Nitrophenoxy)benzonitrile
- Benzonitrile derivatives with various substituents on the benzene ring
These compounds can have different chemical and biological properties based on the nature and position of the substituents .
Propriétés
Formule moléculaire |
C13H8N2O3 |
|---|---|
Poids moléculaire |
240.21 g/mol |
Nom IUPAC |
2-(4-nitrophenoxy)benzonitrile |
InChI |
InChI=1S/C13H8N2O3/c14-9-10-3-1-2-4-13(10)18-12-7-5-11(6-8-12)15(16)17/h1-8H |
Clé InChI |
QOYQYHIVFHLNEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


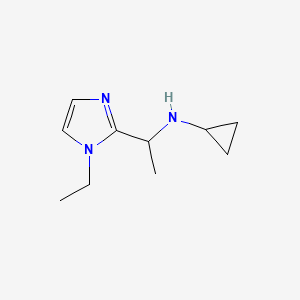
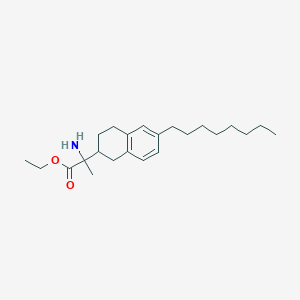
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
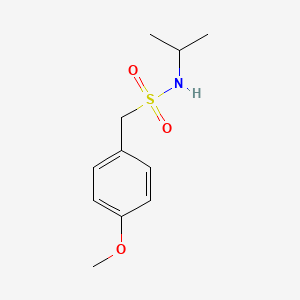
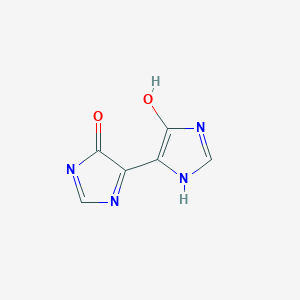
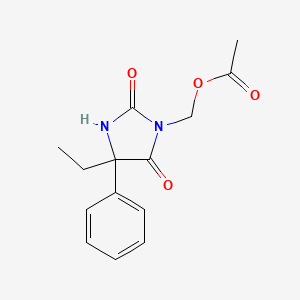
![8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13950216.png)



